molecular formula C28H24N2O7 B2893285 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866348-70-1

2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2893285
CAS No.: 866348-70-1
M. Wt: 500.507
InChI Key: AUNWVMPOYHCNGL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide (CAS: 866348-70-1) features a fused 1,4-dioxinoquinoline core with a benzoyl group at position 8 and an acetamide side chain substituted with a 2,4-dimethoxyphenyl group. Its molecular formula is C₂₈H₂₄N₂O₇, with a molecular weight of 500.5 g/mol .

Properties

IUPAC Name

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-34-18-8-9-21(23(12-18)35-2)29-26(31)16-30-15-20(27(32)17-6-4-3-5-7-17)28(33)19-13-24-25(14-22(19)30)37-11-10-36-24/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNWVMPOYHCNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Dioxin Ring: The dioxin ring is introduced via a cyclization reaction, often using reagents like ethylene glycol and a strong acid catalyst.

    Benzoylation and Dimethoxyphenyl Substitution:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 1,4-dioxino[2,3-g]quinolin-6-yl-acetamide scaffold but differ in substituents, which critically influence their physicochemical and biological properties:

Compound Name / ID Substituent at Position 8 Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity References
Target Compound Benzoyl N-(2,4-dimethoxyphenyl) C₂₈H₂₄N₂O₇ 500.5 LogP: 3.8; Polar Surface Area: 103 Ų
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide 4-Ethoxybenzoyl N-(3-methoxyphenyl) C₂₉H₂₆N₂O₇ 514.53 Higher lipophilicity (predicted)
2-[8-(4-Methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide 4-Methoxybenzoyl N-(3-methoxyphenyl) C₂₈H₂₄N₂O₈ 516.5 (calculated) Enhanced solubility (methoxy group)
N-(1,3-Benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide 4-Chlorobenzoyl N-(1,3-benzodioxol-5-yl) C₂₇H₂₀ClN₂O₈ 544.9 (calculated) Potential kinase inhibition (BCR-ABL)
(E)-2-(i-(2-Bromobenzyl)-5-methoxy-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide N/A (Indolinone core) N-(quinolin-6-yl) C₂₉H₂₃BrN₄O₃ 579.4 LogP: 5.46; IC₅₀: 41 µM (antitumor)

Key Observations

Substituent Effects on Lipophilicity: The target compound (LogP 3.8) is less lipophilic than analogues with brominated indolinone cores (LogP ~5.5) , likely due to the electron-rich 2,4-dimethoxyphenyl group balancing hydrophobicity. Ethoxy or methoxy groups at position 8 (e.g., 4-ethoxybenzoyl in ) increase molecular weight but may enhance metabolic stability compared to benzoyl.

The indolinone-quinoline hybrids in exhibit antitumor activity (IC₅₀: 8–44 µM), though their distinct core limits direct comparison.

Synthetic Accessibility: The target compound and its analogues are synthesized via Ullmann coupling or condensation reactions, as seen in related quinoline derivatives . Modifications at position 8 (e.g., benzoyl vs. chlorobenzoyl) require tailored reagents like 4-chlorobenzoyl chloride .

Contradictions and Limitations

  • The indolinone hybrids in show higher potency (IC₅₀ <10 µM), but their divergent scaffolds preclude structural optimization insights for the target.

Biological Activity

2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the class of quinoline derivatives. Its unique molecular structure incorporates a quinoline core and a dioxin ring, which are often associated with significant biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activities of this compound based on available research findings.

Molecular Structure

The compound's molecular formula is C27H22N2O5C_{27}H_{22}N_2O_5, and its structure features:

  • Quinoline Core : A bicyclic structure that contributes to its biological activity.
  • Dioxin Ring : Enhances the compound's stability and reactivity.
  • Benzoyl Group : Increases lipophilicity and potential for cellular uptake.
  • Dimethoxyphenyl Acetamide Moiety : May influence pharmacological properties.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity through various mechanisms:

  • DNA Intercalation : Compounds with a similar structure can intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer effects as it leads to programmed cell death in cancer cells .
  • Topoisomerase Inhibition : Some studies suggest that these compounds may act as inhibitors of topoisomerases, enzymes critical for DNA unwinding during replication. Inhibition can lead to DNA damage and apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies have shown that derivatives of quinoline can exhibit cytotoxic effects against various cancer cell lines. For instance:
    • Significant lethality against CNS cancer cells (e.g., SNB-75 cell line) was observed with certain analogs showing over 60% lethality .
    • Other derivatives demonstrated activity against leukemia cell lines with varying potency (PGI values above 50% for several compounds) .
CompoundCell Line TestedLethality (%)PGI (%)
5aSNB-7512>60
6cSR leukemia17>50
7aMDA-MB-46892>90
9′cVariousLow<20

Anti-inflammatory Activity

Quinoline derivatives are also noted for their anti-inflammatory properties. The presence of methoxy groups in the structure may enhance solubility and bioavailability, allowing for better therapeutic effects in inflammatory conditions.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • The quinoline core interacts with specific enzymes or receptors.
  • The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A study reported the synthesis of various benzoquinoline derivatives and their evaluation against cancer cell lines. The most active compounds showed significant cytotoxicity and were suggested as potential candidates for drug development .
  • Comparative Analysis : Research comparing different quinoline derivatives indicated that structural modifications significantly impact their biological activity. For example, the introduction of various substituents on the phenyl ring was shown to enhance anticancer efficacy .

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